Phenylmercury salicylate

概要

説明

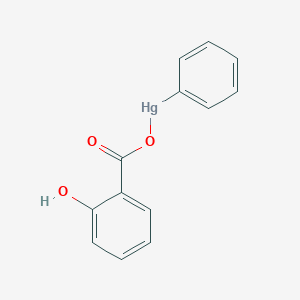

Phenylmercury salicylate is an organomercury compound with the chemical formula C₁₃H₁₀HgO₃. It is known for its antiseptic and antifungal properties and has been used in various medical and industrial applications. The compound consists of a phenyl group attached to a mercury atom, which is further bonded to a salicylate group.

準備方法

Synthetic Routes and Reaction Conditions: Phenylmercury salicylate can be synthesized through the reaction of phenylmercury acetate with salicylic acid. The reaction typically occurs in an aqueous medium, where phenylmercury acetate reacts with salicylic acid to form this compound and acetic acid as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of solvents to facilitate the reaction.

化学反応の分析

Adsorption Mechanisms with Lignin-Modified Silica Gel

Phenylmercury salicylate demonstrates strong adsorption behavior when interacting with lignin-modified silica gel, primarily driven by dipole-dipole interactions and hydrogen bonding between its hydroxyl/carboxyl groups and the adsorbent’s oxygen-containing moieties .

Key Findings:

-

FTIR Spectroscopy : A significant red shift at 3474.59 cm⁻¹ (O–H/N–H stretching) confirms hydrogen bonding between the hydroxyl group of this compound and lignin’s functional groups .

-

Interaction Simulation : Molecular dynamics calculations revealed an energy release of −12,204.997 kJ/mol during adsorption, indicating a highly stable conformation where the compound embeds into lignin’s molecular cleft .

-

Adsorption Kinetics :

Time (min) Adsorption Proportion (%) 15 86.21 60 ~100

Comparative Reactivity with Other Organophenylmercuric Compounds

This compound’s adsorption capacity exceeds that of analogs like phenylmercuric chloride or acetate due to its additional hydroxyl group.

Adsorption Capacity Ranking (1 hr contact time):

-

This compound : ~100%

-

Phenylmercuric dimethyldithiocarbamate: 92%

-

4-Aminophenylmercuric acetate: 88%

-

Phenylmercuric acetate: 84%

Structural Influence on Reactivity

The salicylate moiety (ortho-hydroxyl benzoate) enhances reactivity through:

-

Chelation Potential : The hydroxyl and carboxyl groups enable chelation with metals or polar adsorbents.

-

Polar Interaction : Increased dipole moment compared to non-hydroxylated analogs (e.g., phenylmercuric acetate) .

Hydrolysis and Stability

While specific hydrolysis data for this compound is limited, organomercury compounds generally undergo hydrolysis in aqueous environments. For example:

-

Phenylmercuric acetate hydrolyzes to release phenol and acetic acid .

-

Analogous reactivity is expected for this compound, producing salicylic acid and phenol under acidic or enzymatic conditions.

Environmental and Practical Implications

科学的研究の応用

Chemistry

- Reagent in Organic Synthesis : Phenylmercury salicylate is used as a reagent in organic synthesis, particularly in the preparation of other organomercury compounds.

- Analytical Chemistry : It serves as a standard in analytical methods due to its well-defined structure and reactivity.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. Its mechanism involves the interaction of mercury with thiol groups in proteins, disrupting normal cellular functions.

- Toxicology Studies : Studies have explored the toxic effects of phenylmercury compounds on biological systems, leading to insights into their safety profiles and environmental impacts .

Medicine

- Topical Antiseptic : Historically, this compound has been used in topical formulations for its antiseptic and antifungal properties. However, due to concerns about mercury toxicity, its use has declined .

- Case Studies on Toxicity : Various case reports document instances of salicylate toxicity associated with excessive use of products containing phenylmercury compounds. For example, one case involved a patient treated for acute neurological symptoms linked to high serum salicylate levels .

Industrial Applications

- Polyurethane Production : In industrial settings, this compound is employed as a catalyst in the production of polyurethane coatings, adhesives, and sealants due to its ability to facilitate chemical reactions.

- Agricultural Use : The compound has been applied in agricultural practices as a fungicide; however, regulatory scrutiny has limited its use due to potential environmental contamination .

Case Study 1: Salicylate Toxicity

A 61-year-old woman presented with acute neurological deficits associated with high levels of salicylates due to excessive topical application of products containing phenylmercury compounds. Her treatment involved intravenous sodium bicarbonate to enhance urinary excretion of salicylates, demonstrating the clinical implications of such compounds .

Case Study 2: Agricultural Residue Analysis

Research conducted on the residues of this compound in commercial crops revealed significant mercury levels in fruits and vegetables treated with this compound. This raised concerns regarding food safety and environmental impact, prompting calls for stricter regulations on its agricultural use .

作用機序

The mechanism of action of phenylmercury salicylate involves the interaction of the mercury atom with thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to antimicrobial and antifungal effects. The compound can also inhibit the activity of enzymes involved in cellular metabolism, contributing to its toxic effects on microorganisms.

類似化合物との比較

Phenylmercury salicylate can be compared with other phenylmercury compounds such as:

- Phenylmercury acetate

- Phenylmercury propionate

- Phenylmercury 2-ethylhexanoate

- Phenylmercuric octanoate

- Phenylmercury neodecanoate

Uniqueness: this compound is unique due to its combination of phenyl and salicylate groups, which confer specific antimicrobial properties. Compared to other phenylmercury compounds, it has a distinct mechanism of action and a specific range of applications, particularly in medical and industrial contexts.

生物活性

Phenylmercury salicylate (C₁₃H₁₀HgO₃) is an organomercury compound recognized for its antiseptic and antifungal properties. This compound has been utilized in various medical and industrial applications, primarily due to its ability to disrupt biological systems. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and relevant case studies.

This compound is synthesized through the reaction of phenylmercury acetate with salicylic acid in an aqueous medium. The reaction produces this compound and acetic acid as a byproduct. Its structure consists of a phenyl group attached to a mercury atom, which is further bonded to a salicylate group, contributing to its biological activities.

The biological activity of this compound primarily stems from the interaction of the mercury atom with thiol groups in proteins and enzymes. This interaction can lead to:

- Disruption of Enzyme Function : The binding of mercury inhibits enzymes involved in cellular metabolism, affecting microbial growth and function.

- Antimicrobial Effects : The compound exhibits significant antimicrobial properties, making it effective against various bacteria and fungi.

Toxicity Profile

This compound is classified as highly toxic. It poses acute toxicity risks through oral ingestion and dermal contact:

- Acute Toxicity : It is fatal if swallowed (H300) or in contact with skin (H310) .

- Chronic Effects : Long-term exposure can lead to neurological damage, kidney impairment, and other systemic toxicities.

Biological Activity Data

The following table summarizes key findings regarding the biological activity and toxicity of this compound:

Case Studies

- Acute Exposure Case : A report documented severe neurological symptoms following acute exposure to phenylmercury acetate, a related compound. Symptoms included ataxia and paresis after repeated doses .

- Agricultural Impact Study : Research showed that crops treated with this compound contained measurable mercury residues, indicating potential bioaccumulation effects in food chains .

Environmental Considerations

This compound is also noted for its environmental persistence and bioaccumulation potential, particularly in aquatic ecosystems. Mercury compounds are classified as very toxic to aquatic life, with long-lasting effects observed even at low concentrations .

特性

IUPAC Name |

(2-hydroxybenzoyl)oxy-phenylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C6H5.Hg/c8-6-4-2-1-3-5(6)7(9)10;1-2-4-6-5-3-1;/h1-4,8H,(H,9,10);1-5H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRBOMYQIMHOLM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg]OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10HgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28086-13-7, 58149-59-0 | |

| Record name | Phenylmercury salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028086137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC59635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmercury salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 58149-59-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。